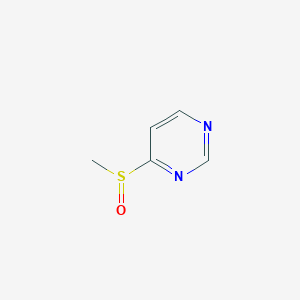

Pyrimidine, 4-(methylsulfinyl)-(8CI)

Description

Research Significance in Pharmaceutical Sciences

Methylsulfinyl pyrimidines have garnered considerable interest in pharmaceutical sciences due to their versatile chemical properties and potential therapeutic applications. The presence of the methylsulfinyl group confers distinctive physicochemical characteristics, such as increased polarity and the ability to participate in diverse chemical interactions, which can enhance drug-target binding affinity and selectivity. Research has demonstrated that derivatives of methylsulfinyl pyrimidines serve as valuable intermediates in the synthesis of compounds with anti-inflammatory, anticancer, and antimicrobial activities. For instance, novel pyrimidine derivatives bearing methylsulfonyl groups have been synthesized and evaluated for their cyclooxygenase-2 inhibitory activity, revealing potent and selective inhibition profiles that surpass some existing pharmaceutical agents. This highlights the importance of methylsulfinyl pyrimidines as a chemical platform for the design of bioactive molecules.

Contemporary Research Landscape

Current research on Pyrimidine, 4-(methylsulfinyl)-(8CI) and related compounds focuses on their application as key building blocks in drug discovery and chemical synthesis. Advances in synthetic methodologies have enabled the efficient preparation of various methylsulfinyl-substituted pyrimidines, facilitating structure-activity relationship studies and the development of novel therapeutics. Contemporary studies emphasize the compound’s role in creating diverse functionalized derivatives through modifications at the methylsulfinyl and pyrimidine ring positions, allowing fine-tuning of pharmacological properties. Additionally, physicochemical characterization, including molecular weight, density, boiling point, and spectral data, supports the rational design of these compounds for specific pharmaceutical targets. The versatility of methylsulfinyl pyrimidines in chemical synthesis and their promising biological activities continue to drive research efforts in medicinal chemistry and pharmaceutical sciences.

Data Table: Selected Chemical and Physical Properties of Pyrimidine, 4-(methylsulfinyl)-(8CI)

Detailed Research Findings

Synthetic Utility: Pyrimidine, 4-(methylsulfinyl)-(8CI) serves as an important intermediate in organic synthesis, enabling the introduction of the pyrimidine core into complex molecules. The methylsulfinyl group is reactive and can be further functionalized to yield derivatives with tailored properties.

Pharmacological Potential: Research on related methylsulfonyl pyrimidines has identified potent inhibitors of cyclooxygenase-2, an enzyme implicated in inflammation and cancer. These findings suggest that methylsulfinyl pyrimidine derivatives could be optimized for selective enzyme inhibition, contributing to the development of anti-inflammatory drugs.

Structure-Activity Relationships: Studies have systematically modified the methylsulfinyl group and pyrimidine ring substituents to elucidate their effects on biological activity. These structure-activity relationship investigations have revealed that subtle changes can significantly impact potency and selectivity, guiding medicinal chemistry efforts.

Physicochemical Characterization: Comprehensive data on melting point, boiling point, density, and spectral properties (including NMR and IR spectra) support the identification and purity assessment of methylsulfinyl pyrimidines in research and development settings.

Properties

CAS No. |

14080-20-7 |

|---|---|

Molecular Formula |

C5H6N2OS |

Molecular Weight |

142.18 g/mol |

IUPAC Name |

4-methylsulfinylpyrimidine |

InChI |

InChI=1S/C5H6N2OS/c1-9(8)5-2-3-6-4-7-5/h2-4H,1H3 |

InChI Key |

LEGJRLXMYHVXFF-UHFFFAOYSA-N |

SMILES |

CS(=O)C1=NC=NC=C1 |

Canonical SMILES |

CS(=O)C1=NC=NC=C1 |

Synonyms |

Pyrimidine, 4-(methylsulfinyl)- (8CI) |

Origin of Product |

United States |

Preparation Methods

Hydrogen Peroxide-Mediated Oxidation

Hydrogen peroxide (H₂O₂) in acidic or catalyzed systems is widely employed for sulfide-to-sulfoxide conversions. For example, US6693194B2 describes a protocol where 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine is oxidized using 20–35% H₂O₂ in the presence of sodium tungstate (Na₂WO₄) as a catalyst. Key parameters include:

-

Temperature : 75–80°C

-

Reaction time : 1–6 hours

-

Oxidant stoichiometry : 2.1–3 mol H₂O₂ per mole of sulfide

By halting the reaction before complete conversion to the sulfone, the sulfinyl intermediate can be isolated. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) monitoring is critical to avoid over-oxidation.

Table 1: H₂O₂-Based Oxidation Conditions and Outcomes

| Catalyst | H₂O₂ Concentration | Yield (Sulfoxide) | Purity |

|---|---|---|---|

| Na₂WO₄ | 30% | 85–90% | >98% |

| Acetic Acid | 20% | 70–75% | 95% |

Alternative Oxidizing Agents

While H₂O₂ is cost-effective, other oxidants offer finer control over sulfoxide selectivity:

-

m-Chloroperbenzoic acid (mCPBA) : Reacts stoichiometrically with sulfides in dichloromethane at 0–25°C, achieving >90% sulfoxide yield.

-

Sodium Metaperiodate (NaIO₄) : Effective in biphasic systems (water/dichloromethane), particularly for acid-sensitive substrates.

Functional Group Interconversion on Pyrimidine Scaffolds

Nucleophilic Substitution of Chloropyrimidines

4-Chloropyrimidine derivatives can undergo nucleophilic substitution with methylsulfinyl anions. For instance, CN101747283B outlines a methoxylation step using sodium methoxide in toluene, which could be adapted for sulfinyl group introduction. However, this approach requires pre-functionalized starting materials and stringent anhydrous conditions.

Reductive Methods

Reduction of sulfonyl precursors offers a less common pathway:

-

Lithium Aluminum Hydride (LiAlH₄) : Partially reduces sulfones to sulfoxides in tetrahydrofuran (THF) at −78°C.

-

Samarium Iodide (SmI₂) : Selective reduction under mild conditions, though yields are moderate (60–70%).

Industrial-Scale Production Considerations

Catalytic System Optimization

The catalyst choice significantly impacts scalability and cost. Tungstate-based systems (e.g., Na₂WO₄) are preferred industrially due to their reusability and compatibility with aqueous media. Phase-transfer catalysts like trioctylmethylammonium chloride enhance reaction rates in biphasic systems.

Solvent and Temperature Trade-Offs

-

Toluene : Ideal for high-temperature reactions (70–90°C) due to its high boiling point and immiscibility with water.

-

Acetic Acid : Facilitates protonation of intermediates but complicates product isolation due to corrosivity.

Table 2: Solvent Performance in Sulfoxide Synthesis

| Solvent | Temperature Range | Sulfoxide Yield |

|---|---|---|

| Toluene | 70–90°C | 85–90% |

| Dichloromethane | 0–25°C | 90–95% |

| Water/Acetic Acid | 50–80°C | 75–80% |

Challenges and Mitigation Strategies

Over-Oxidation to Sulfones

To suppress sulfone formation:

-

Stoichiometric control : Limit H₂O₂ to 1–1.5 equivalents.

-

Low-temperature protocols : Use mCPBA or NaIO₄ at ≤25°C.

Byproduct Formation

-

Hydrolysis byproducts : Aqueous workups at pH 5–8 minimize decomposition of sulfoxides.

-

Residual catalysts : Chelating resins or activated carbon filtration remove tungstate residues.

Emerging Methodologies

Electrochemical Oxidation

Recent studies propose electrochemical cells with platinum electrodes to oxidize sulfides in acetonitrile/water mixtures. This method eliminates stoichiometric oxidants, reducing waste.

Chemical Reactions Analysis

Types of Reactions: Pyrimidine, 4-(methylsulfinyl)-(8CI) can undergo various chemical reactions, including:

Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The methylsulfinyl group can be reduced to a methylthio group using reducing agents like lithium aluminum hydride.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methylsulfinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile.

Major Products Formed:

Oxidation: 4-(Methylsulfonyl)pyrimidine.

Reduction: 4-(Methylthio)pyrimidine.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyrimidine, 4-(methylsulfinyl)-(8CI) has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving pyrimidine derivatives.

Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Pyrimidine, 4-(methylsulfinyl)-(8CI) involves its interaction with specific molecular targets. The methylsulfinyl group can enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects. For example, in anticancer research, Pyrimidine, 4-(methylsulfinyl)-(8CI) derivatives may inhibit key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 4-(methylsulfinyl) substituent distinguishes Pyrimidine, 4-(methylsulfinyl)-(8CI) from other pyrimidine derivatives. Below, we systematically compare its properties with structurally related compounds:

Chemical Reactivity

- Ring Contraction Efficiency : In skeletal editing reactions, the methylsulfinyl group enhances reactivity. For example, amidine-containing methylsulfinyl pyrimidine 43 achieved a 65% yield in ring contraction, outperforming sterically hindered analogs like benzpyrimoxan (20% yield) and agrochemical Fenarimol (37% yield) .

- Oxidation Potential: The methylsulfinyl group can undergo further oxidation. For instance, 3-phenyl-2-(methylsulfinyl)-6-(trifluoromethyl)pyrimidine is oxidized to its ethylsulfinyl analog using m-CPBA, demonstrating the sulfinyl group’s versatility in synthesis .

Physicochemical Properties

- Boiling Point and Stability : While direct data for 4-(methylsulfinyl)pyrimidine is unavailable, analogs like 4-(dimethoxymethyl)pyrimidine (boiling point: 197°C) and 4-(chloromethyl)pyrimidine (reactive in substitutions) illustrate how substituents alter physical properties. The sulfinyl group likely increases polarity compared to methoxy or chloromethyl analogs .

Data Tables

Table 1. Comparison of Substituent Effects on Pyrimidine Derivatives

Table 2. Reaction Yields in Skeletal Editing of Pyrimidines

| Compound | Reaction Condition | Yield (%) | Recovered SM (%) | Reference |

|---|---|---|---|---|

| Methylsulfinyl pyrimidine 43 | HFIP, 0°C | 65 | 31 | |

| Fenarimol (41 ) | Standard conditions | 37 | 51 | |

| Benzpyrimoxan (39 ) | 60°C | 20 | - |

Q & A

Q. What synthetic methodologies are effective for preparing 4-(methylsulfinyl)pyrimidine derivatives, and how can reaction conditions be optimized for high yields?

Synthesis of 4-(methylsulfinyl)pyrimidine derivatives typically involves sulfinylation reactions. For example, methylsulfonyl-substituted pyrimidines can be synthesized via nucleophilic substitution or oxidation of thioether precursors. Evidence from oxazolo[4,5-d]pyrimidine derivatives (e.g., compounds 10–15 ) shows yields of 71–77% using methylsulfonyl or tosyl groups under controlled conditions (e.g., reflux in anhydrous solvents like DMF or THF) . Regioselectivity challenges, such as preferential attack at ortho vs. meta positions, can be mitigated by adjusting pH or using directing groups, as demonstrated in sulfone derivative syntheses .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of 4-(methylsulfinyl)pyrimidine derivatives?

Key techniques include:

- 1H/13C-NMR : To confirm substituent positions and electronic environments (e.g., deshielding effects from the sulfinyl group) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- Elemental Analysis : Ensures stoichiometric accuracy (e.g., C, H, N, S content within 0.3% of theoretical values) .

- X-ray Crystallography : Resolves ambiguous cases by revealing crystal packing and hydrogen-bonding networks (e.g., envelope conformations in methylsulfonyl-substituted pyrimidines) .

Advanced Research Questions

Q. How can computational docking studies predict the bioactivity of 4-(methylsulfinyl)pyrimidine derivatives?

AutoDock 3.0’s Lamarckian genetic algorithm (LGA) is robust for predicting ligand-receptor interactions. The empirical free energy function, calibrated using 30 protein-ligand complexes, estimates binding affinities with a residual error of ~2.2 kcal/mol . For 4-(methylsulfinyl)pyrimidines, docking simulations can model interactions with targets like kinases or receptors, prioritizing derivatives for in vitro testing. Validation against crystallographic data (e.g., from ) enhances reliability .

Q. How can contradictory spectroscopic data during characterization be resolved?

Contradictions (e.g., mismatched NMR shifts or elemental analysis deviations) require cross-validation:

- Multi-technique alignment : Combine NMR, MS, and X-ray data .

- Synthetic reproducibility : Replicate reactions under varied conditions (e.g., temperature, solvent) to isolate pure isomers .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted spectra .

Q. What strategies improve regioselectivity in introducing the methylsulfinyl group to pyrimidine cores?

Regioselectivity is influenced by:

- Substituent directing effects : Electron-donating groups (e.g., -NH2) can guide sulfinylation to specific positions .

- pH modulation : Protonation of amino groups (e.g., at pH 2.0) enhances ortho-selectivity in sulfone adducts .

- Steric hindrance : Bulky substituents near reactive sites may divert reactions to less hindered positions .

Q. How do substituents on the pyrimidine ring influence physicochemical and biological properties?

- Electron-withdrawing groups (e.g., -SO2CH3) : Increase metabolic stability and receptor-binding affinity, as seen in fluorophenyl-substituted pyrimidines with potential medicinal applications .

- Hydrophobic groups (e.g., aryl rings) : Enhance membrane permeability, critical for CNS-targeting compounds .

- Steric effects : Larger substituents (e.g., tosyl groups) may reduce enzymatic degradation but limit target accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.